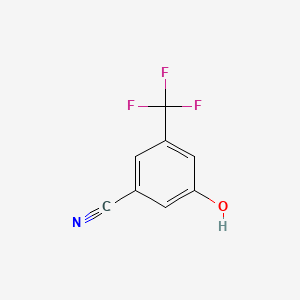

3-Hydroxy-5-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJQWKVZBALRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696682 | |

| Record name | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243459-56-4 | |

| Record name | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Hydroxy 5 Trifluoromethyl Benzonitrile and Analogues

Established Synthetic Routes to Substituted Benzonitriles

The construction of the 3-Hydroxy-5-(trifluoromethyl)benzonitrile scaffold relies on well-established transformations in aromatic chemistry. These include the Sandmeyer reaction for the introduction of the nitrile group, electrophilic aromatic substitution to install the trifluoromethyl group, and various hydroxylation strategies.

Sandmeyer Reaction Applications for Benzonitrile (B105546) Derivatives

The Sandmeyer reaction is a cornerstone in the synthesis of aryl nitriles from aryl amines via diazonium salt intermediates. chem-station.comorganic-chemistry.org This versatile reaction allows for the conversion of an amino group to a nitrile group, often with the use of copper(I) cyanide. researchgate.net The general applicability of the Sandmeyer reaction makes it a viable method for the synthesis of a wide array of substituted benzonitriles. chem-station.com

For the synthesis of this compound, a plausible route involves the diazotization of a corresponding aniline (B41778) precursor, 3-amino-5-(trifluoromethyl)phenol (B2728932). This intermediate would be treated with a cyanide source, typically CuCN, to yield the desired product. The reaction proceeds through the formation of an aryl diazonium salt, which then undergoes a copper-catalyzed nucleophilic substitution with the cyanide ion.

Electrophilic Aromatic Substitution for Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties this group imparts. mdpi.com Electrophilic trifluoromethylation has emerged as a powerful tool for this purpose, utilizing reagents that deliver a "CF3+" equivalent to an electron-rich aromatic system. chem-station.com A variety of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). chem-station.com

In the context of synthesizing this compound, one could envision the direct trifluoromethylation of a 3-hydroxybenzonitrile precursor. The hydroxyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. This would direct the incoming electrophilic trifluoromethyl group to the position ortho to the hydroxyl group and meta to the nitrile group, leading to the desired this compound isomer. However, the reaction conditions would need to be carefully controlled to manage the reactivity and regioselectivity. The choice of the trifluoromethylating reagent and the reaction solvent can significantly influence the outcome. chem-station.combeilstein-journals.org

Hydroxylation Strategies for Phenolic Precursors

The synthesis of phenolic compounds can be achieved through various hydroxylation strategies. One classical method involves the hydrolysis of a diazonium salt, which can be prepared from the corresponding aniline. This approach is mechanistically related to the Sandmeyer reaction. Another strategy is the nucleophilic aromatic substitution of a leaving group, such as a halide, by a hydroxide (B78521) source.

In the synthesis of this compound, a potential pathway could involve the hydroxylation of a precursor such as 3-(trifluoromethyl)benzonitrile. However, direct hydroxylation of an unactivated aromatic C-H bond can be challenging. A more common approach is to introduce the hydroxyl group via the transformation of another functional group. For instance, the hydrolysis of an ether or an ester group at the 3-position of a trifluoromethylated benzonitrile derivative can yield the desired phenolic compound.

Rosenmund-von Braun Reaction in Benzonitrile Synthesis

For the preparation of this compound, a suitable precursor would be 3-bromo-5-(trifluoromethyl)phenol. The reaction of this aryl bromide with CuCN would directly install the nitrile group at the desired position. Modern modifications of the Rosenmund-von Braun reaction, such as the use of catalytic amounts of copper and the addition of ligands like L-proline, can allow for milder reaction conditions and improved functional group tolerance. synquestlabs.com

| Reaction | Precursor | Reagents | Product |

| Sandmeyer Reaction | 3-Amino-5-(trifluoromethyl)phenol | 1. NaNO2, H+ 2. CuCN | This compound |

| Rosenmund-von Braun Reaction | 3-Bromo-5-(trifluoromethyl)phenol | CuCN | This compound |

Multi-Step Synthesis Approaches for Complex Derivatives

The synthesis of more complex derivatives of this compound often necessitates multi-step reaction sequences. These approaches allow for the sequential introduction of various functional groups and the construction of more elaborate molecular architectures. For instance, multi-step syntheses have been employed to produce pyrazole (B372694) derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl moiety, which have shown potential as antimicrobial agents. mdpi.com Similarly, the synthesis of intermediates for drugs like Cinacalcet involves multi-step pathways that could be adapted for the synthesis of related benzonitrile derivatives. nih.gov

A general strategy for complex derivatives might involve the initial synthesis of a core scaffold, such as this compound, followed by further functionalization of the aromatic ring or modification of the existing hydroxyl or nitrile groups. The choice of synthetic route depends on the desired final structure and the availability of starting materials.

Nucleophilic Aromatic Substitution in Fluorinated Benzonitrile Synthesis

Nucleophilic aromatic substitution (SNA) is a powerful method for the synthesis of highly functionalized aromatic compounds, particularly those bearing electron-withdrawing groups. amanote.comresearchgate.netbeilstein-journals.orgbeilstein-journals.org In the context of fluorinated benzonitriles, a fluorine atom can act as a leaving group, especially when activated by strongly electron-withdrawing substituents like a nitro or trifluoromethyl group. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Denitrogenative Cyclization for Trifluoromethylated Heterocycles

The synthesis of trifluoromethyl-containing heterocycles is of significant interest due to the unique properties the trifluoromethyl (–CF3) group imparts on molecules, such as enhanced metabolic stability and bioavailability. A notable strategy for constructing these scaffolds is through denitrogenative cyclization.

One effective method involves the reaction of vinyl azides with trifluoroacetic anhydride (B1165640) (TFAA) to produce 5-(trifluoromethyl)isoxazoles. nih.govmdpi.com This process proceeds via a denitrogenative cyclization mechanism, where the vinyl azide (B81097) reacts in the presence of a base like triethylamine (B128534) (NEt3). nih.gov This protocol has demonstrated broad applicability, accommodating a variety of vinyl azides bearing both electron-donating and electron-withdrawing groups. mdpi.com

The reaction is tolerant of diverse functional groups, including aryloxy, arylthio, and arylsulfonyl tethers, as well as diketone functionalities, leading to structurally varied trifluoromethylated isoxazoles in moderate to good yields. mdpi.com For instance, the cyclization of vinyl azides with aryloxy tethers can produce the corresponding isoxazoles in yields ranging from 79% to 95%. mdpi.com The methodology has also been successfully applied to the late-stage modification of complex molecules like estrone (B1671321) and vitamin E derivatives, highlighting its utility in medicinal chemistry. mdpi.com

The scope extends beyond trifluoromethyl groups; by using other perfluorocarboxylic anhydrides, the corresponding 5-(perfluoroalkyl)isoxazoles can be synthesized, offering a convenient route to a range of perfluoroalkylated heterocycles. mdpi.com

Table 1: Examples of 5-(Trifluoromethyl)isoxazole Synthesis via Denitrogenative Cyclization This interactive table summarizes the yields of various 5-(trifluoromethyl)isoxazoles synthesized from different vinyl azides.

| Vinyl Azide Substrate | Product | Yield (%) |

|---|---|---|

| β-Aryl vinyl azide (methyl-substituted) | 4-Aryl-5-(trifluoromethyl)isoxazole | 85 |

| β-Aryl vinyl azide (chloro-substituted) | 4-Aryl-5-(trifluoromethyl)isoxazole | 90 |

| Estrone-derived vinyl azide | Estrone-isoxazole derivative | 79 |

| Estradiol-derived vinyl azide | Estradiol-isoxazole derivative | 68 |

| Vitamin E-derived vinyl azide | Vitamin E-isoxazole derivative | 95 |

| Unfunctionalized alkyl vinyl azide | 4-Alkyl-5-(trifluoromethyl)isoxazole | 79 |

Solventless Direct Amidation for Related Amide Derivatives

The conversion of nitriles, such as this compound, into their corresponding amide derivatives is a fundamental transformation in organic synthesis. Traditional methods often require harsh conditions, but recent advancements focus on greener, more efficient protocols, including solvent-free or solvent-minimized approaches. The direct hydration of a benzonitrile to a benzamide (B126) is a key step in forming related amide derivatives.

While strictly solvent-free methods for the direct hydration of benzonitriles are still emerging, several eco-friendly and practical approaches have been developed. One innovative method utilizes a water extract of pomelo peel ash (WEPPA) as a reaction medium, avoiding the need for external transition metals, bases, or organic solvents. mdpi.com This protocol demonstrates high functional group tolerance, accommodating various benzonitriles with both electron-donating and electron-withdrawing groups, and provides the desired amides in moderate to excellent yields (41–96%). mdpi.com The practicability of this method has been shown on a 100 mmol scale, with the WEPPA medium being reusable for at least four cycles. mdpi.com

Another strategy involves the use of inexpensive and readily available reagents like sodium hydroxide (NaOH) in a minimal amount of a solvent like isopropyl alcohol. This transition metal-free method effectively hydrates a range of aromatic, heteroaromatic, and aliphatic nitriles to their amides in good to excellent yields under mild conditions (60 °C). oatext.com The reaction has also been successfully scaled up to the gram level. oatext.com

Catalytic systems are also being developed for this transformation. Iron(III) chloride (FeCl3) has been used to catalyze the Ritter reaction, a process that forms N-substituted amides from nitriles and alcohols under solvent-free conditions. researchgate.net This demonstrates the potential of simple metal catalysts in promoting amidation reactions without the need for bulk organic solvents.

Table 2: Comparison of Catalytic Systems for Hydration of Benzonitriles to Benzamides This interactive table compares different methodologies for the conversion of benzonitriles to the corresponding benzamides, highlighting the trend towards greener conditions.

| Method/Catalyst | Solvent | Key Features | Yield Range (%) |

|---|---|---|---|

| Water Extract of Pomelo Peel Ash (WEPPA) | WEPPA (Aqueous) | Transition-metal-free, base-free, organic solvent-free, reusable medium. | 41-96 |

| Sodium Hydroxide (NaOH) | Isopropyl Alcohol | Transition-metal-free, inexpensive base, mild conditions. | 61-92 |

| Iron(III) Chloride (FeCl3·6H2O) | Solvent-Free | Ritter reaction with alcohols to form N-substituted amides. | - |

| Rh(I)-N-Heterocyclic Complex | Water/2-Propanol | Mild conditions (≤80 °C), completely selective. | up to 98 |

| Ghaffar-Parkins Catalyst (Platinum-based) | Ethanol (B145695)/Water | High activity and chemoselectivity, tolerant of sensitive functional groups. | 95-96 |

Continuous-Flow Chemistry in Benzonitrile Transformations

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits are particularly relevant for transformations of benzonitrile derivatives, such as hydrogenation to form benzylamines, which are valuable intermediates in the chemical industry.

A notable application of flow chemistry is the catalytic transfer hydrogenation (CTH) of benzonitrile to benzylamine (B48309). oatext.com This process can be performed using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.net Formate (B1220265) salts, like triethylammonium (B8662869) formate, serve as a safe and sustainable source of hydrogen, avoiding the need for high-pressure hydrogen gas. oatext.comresearchgate.net

Table 3: Parameters for Continuous-Flow Transfer Hydrogenation of Benzonitrile This interactive table outlines typical reaction conditions for the continuous-flow hydrogenation of benzonitrile to benzylamine using a Pd/C catalyst and a formate hydrogen source.

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | 5 wt% Palladium on Carbon (granular) | researchgate.net |

| Hydrogen Source | Triethylammonium formate (HCOOH–NEt3) | oatext.comresearchgate.net |

| Solvent | Ethanol-Water or THF | mdpi.comoatext.com |

| Temperature | 40 °C | mdpi.com |

| Pressure | 6 bar (back pressure) | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Initial Selectivity | ~95% for Benzylamine | researchgate.net |

| Catalyst Productivity | 15-fold increase in flow vs. batch (with regeneration) | oatext.com |

Chemical Reactivity and Transformation Studies of 3 Hydroxy 5 Trifluoromethyl Benzonitrile

Reactions Involving the Nitrile Group

The nitrile group of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is a key site for chemical modification, participating in both nucleophilic additions and reductions.

Nucleophilic Addition Reactions

In the broader context of drug discovery, patent literature often describes the synthesis of complex molecules where a substituted benzonitrile (B105546) is a starting material. These syntheses implicitly rely on the nucleophilic addition to the nitrile group, for example, in the formation of tetrazoles or other heterocyclic systems which are important pharmacophores.

Catalytic Reduction to Aldehydes

The partial reduction of the nitrile group to an aldehyde is a valuable transformation in organic synthesis. A patented process describes a method for the catalytic reduction of substituted benzonitriles to the corresponding benzaldehydes. This process utilizes a nickel-aluminum alloy catalyst in the presence of aqueous formic acid and hydrogen gas. Notably, the patent explicitly mentions 3-trifluoromethylbenzonitrile as a suitable substrate for this transformation, suggesting that this compound would likely undergo a similar reaction to yield 3-Hydroxy-5-(trifluoromethyl)benzaldehyde. The conditions for related reductions are detailed in the table below.

| Substrate | Catalyst | Reaction Conditions | Product | Yield | Reference |

| 3,5-Bis(trifluoromethyl)benzonitrile | Ni-Al Alloy | 80% Formic Acid, 70°C, 3 bar H₂ | 3,5-Bis(trifluoromethyl)benzaldehyde | 80% | google.com |

| 3-Trifluoromethylbenzonitrile | Ni-Al Alloy | 70% Formic Acid, 80°C, 10 bar H₂ | 3-Trifluoromethylbenzaldehyde | Not specified | google.com |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is another key reactive site, allowing for protection strategies and oxidation reactions.

Tetrahydropyranylation and Related Protection Strategies

The protection of hydroxyl groups is a common strategy in multi-step syntheses to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its ease of removal under mild acidic conditions. The formation of a THP ether involves the reaction of the phenol (B47542) with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. While specific examples for this compound are not detailed in readily available literature, the general applicability of this method to a wide range of phenols is well-documented. This suggests that this compound can be converted to 3-(tetrahydropyran-2-yloxy)-5-(trifluoromethyl)benzonitrile under standard conditions.

| Substrate Type | Catalyst | Solvent | Product |

| Phenols and Alcohols | Polystyrene-supported GaCl₃ | - | THP ether |

| Phenols and Alcohols | Wells-Dawson acid (H₆P₂W₁₈O₆₂) | Toluene | THP ether |

Oxidation Reactions

The oxidation of phenols can lead to the formation of quinones. Although specific oxidation studies on this compound are not prevalent, the oxidation of substituted phenols is a well-known transformation. The presence of the electron-withdrawing trifluoromethyl group can influence the oxidation potential of the phenolic ring. It is conceivable that under appropriate oxidizing conditions, this compound could be oxidized to the corresponding p-benzoquinone derivative, although the substitution pattern of the starting material would direct the regioselectivity of the oxidation.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be chemically robust. However, recent advances in catalysis have enabled the transformation of this moiety, particularly through defluorinative functionalization. These reactions proceed via the generation of a difluorobenzyl radical intermediate, which can then be trapped by various reagents. While these methods have not been specifically reported for this compound, their application to a broad range of trifluoromethylarenes suggests their potential applicability. Such transformations could open up new avenues for modifying the trifluoromethyl group and introducing new functionalities into the molecule.

| Reaction Type | Catalyst/Reagents | Intermediate | Product Type |

| Defluoroalkylation | Photoredox Catalyst | Difluorobenzyl Radical | Difluoroalkyl Aromatics |

Organophotoredox Hydrodefluorination

A noteworthy transformation involving trifluoromethylarenes like this compound is organophotoredox hydrodefluorination. This process allows for the selective replacement of a single fluorine atom with a hydrogen atom, converting a trifluoromethyl group into a difluoromethyl group. nih.gov This reaction is particularly valuable in medicinal chemistry for fine-tuning the properties of drug candidates. nih.gov

The reaction is typically carried out under basic conditions using an organophotocatalyst, such as 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile, and a hydrogen atom donor, like 4-hydroxythiophenol, under visible light irradiation. acs.org The proposed mechanism involves the reductive quenching of the photoexcited catalyst by the hydrogen atom donor. nih.govresearchgate.net The reduced catalyst then transfers an electron to the trifluoromethylarene, leading to the formation of a radical anion. nih.gov This radical anion subsequently expels a fluoride (B91410) ion, and the resulting radical is then reduced and protonated to yield the difluoromethylarene. nih.govacs.org

This method has been successfully applied to a range of electron-poor trifluoromethylarenes, demonstrating its tolerance for various functional groups and heterocyclic moieties commonly found in bioactive molecules. nih.govacs.org

Table 1: Key Reagents in Organophotoredox Hydrodefluorination

| Reagent | Role |

| 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile | Organophotocatalyst |

| 4-hydroxythiophenol | Hydrogen Atom Donor |

| Blue Light (Visible) | Energy Source |

Role in Modulating Aromatic Reactivity and Stability

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring in this compound. This deactivation of the aromatic ring makes it less susceptible to electrophilic attack. nih.gov The electron-withdrawing nature of the trifluoromethyl group also plays a role in the stability of the molecule and its derivatives. For instance, in the context of GABAB receptor modulators, derivatives of 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one have been identified as potent allosteric enhancers. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comyoutube.com The reactivity of the benzene ring towards electrophiles is heavily influenced by the nature of the substituents already present on the ring. masterorganicchemistry.com

For this compound, the strongly deactivating trifluoromethyl group makes electrophilic aromatic substitution challenging. youtube.com The hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitrile and trifluoromethyl groups are deactivating and meta-directing. The interplay of these groups governs the regioselectivity of any potential EAS reactions.

Functional Group Interconversions and Derivatization Strategies

The hydroxyl and nitrile groups of this compound are amenable to various functional group interconversions, providing pathways to a diverse range of derivatives.

The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. vanderbilt.edu It can also be converted to a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. vanderbilt.edu

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. vanderbilt.edu Reduction of the nitrile can yield a primary amine. vanderbilt.edu These transformations open up a wide array of possibilities for further derivatization.

A study on the derivatization of a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, highlighted a one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for gas chromatography-mass spectrometry analysis. nih.gov

Introduction of Heterocyclic Moieties

The functional groups of this compound can serve as handles for the construction of heterocyclic rings. Five-membered heterocycles are particularly important structural motifs in many antibacterial drugs. nih.gov For example, the nitrile group can be a precursor for the synthesis of nitrogen-containing heterocycles. The ability to introduce such moieties is crucial in drug discovery for optimizing the potency and pharmacokinetic properties of molecules. nih.gov

Substitution Reactions of Halogenated Analogues

Halogenated analogues of this compound, such as 3-Fluoro-5-(trifluoromethyl)benzonitrile, can undergo nucleophilic aromatic substitution reactions. The fluorine atom, activated by the electron-withdrawing trifluoromethyl and nitrile groups, can be displaced by various nucleophiles. This provides a route to introduce a wide range of functional groups at that position.

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 5 Trifluoromethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, confirming the compound's substitution pattern and electronic environment.

1H NMR, 13C NMR, and 19F NMR Techniques

The structural confirmation of this compound relies on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum for a 3,5-disubstituted benzene (B151609) ring, such as in this compound, is expected to show three distinct signals for the aromatic protons. These protons (at C2, C4, and C6) are chemically non-equivalent and would likely appear as finely split multiplets or singlets in the aromatic region of the spectrum. For instance, the ¹H NMR spectrum of the related tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) shows distinct singlets for its aromatic protons. researchgate.net An additional broad singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O), is anticipated for the phenolic hydroxyl (-OH) proton.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the nitrile group (-CN), and one for the trifluoromethyl group (-CF₃). The carbon atom attached to the trifluoromethyl group (C-5) and the CF₃ carbon itself will exhibit characteristic splitting into quartets due to coupling with the three fluorine atoms (¹J-CF and ²J-CF, respectively). This phenomenon is a key diagnostic feature for trifluoromethyl-substituted aromatic rings. mdpi.com The chemical shifts are influenced by the electronic nature of the substituents; the electron-withdrawing nitrile and trifluoromethyl groups tend to shift attached carbons downfield, while the electron-donating hydroxyl group causes an upfield shift for the carbon it is attached to.

¹⁹F NMR: The ¹⁹F NMR spectrum is the simplest, expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides confirmation of the trifluoromethyl moiety. In the related 3-(Trifluoromethyl)benzonitrile, this signal appears at approximately -63.2 ppm. rsc.org Fluorine spectra are typically referenced to an external standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.org

| Nucleus | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics |

|---|---|---|---|---|

| ¹H | Ar-H (3x) | ~7.0-8.0 | Singlet / Multiplet | Signals from the three aromatic protons. |

| -OH | Variable | Broad Singlet | Exchangeable with D₂O. | |

| Data inferred from analysis of related structures. researchgate.net | ||||

| ¹³C | Ar-C (6x) | ~110-140 | Singlet / Quartet | C-5 is expected to be a quartet due to ²J-CF coupling. mdpi.com |

| -CN | ~115-120 | Singlet | Characteristic nitrile carbon signal. | |

| -CF₃ | ~123 | Quartet | Signal split by ¹J-CF coupling. mdpi.com | |

| Data inferred from analysis of related structures. mdpi.comrsc.org | ||||

| ¹⁹F | -CF₃ | ~ -63 | Singlet | Confirms the presence of the trifluoromethyl group. |

| Data inferred from analysis of related structures. rsc.org | ||||

Two-Dimensional NMR Methodologies

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, the aromatic protons would show correlations to the nitrile carbon, the trifluoromethyl carbon, and the carbons bearing the hydroxyl and trifluoromethyl groups.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It would reveal any through-bond coupling between the aromatic protons, helping to confirm their relative positions on the ring.

Chemical Shift Analysis and Structural Correlations

The positions of the signals (chemical shifts) in the NMR spectra are directly related to the electronic environment of the nuclei. The trifluoromethyl (-CF₃) and nitrile (-CN) groups are strongly electron-withdrawing, causing a deshielding effect on the aromatic ring. This effect shifts the corresponding proton and carbon signals to a lower field (higher ppm value). Conversely, the hydroxyl (-OH) group is electron-donating, leading to a shielding effect (upfield shift) on the carbons and protons, particularly at the ortho and para positions relative to it. The interplay of these competing electronic effects determines the final chemical shifts of the three aromatic protons and six aromatic carbons, providing a unique spectroscopic fingerprint for the molecule. The splitting pattern observed for the carbon attached to the CF₃ group is a key structural correlation, confirming the point of attachment. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and hyphenated techniques like LC-MS are particularly valuable.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z). This precision allows for the determination of the molecular formula from the exact mass. The molecular formula for this compound is C₈H₄F₃NO. synquestlabs.com Its monoisotopic mass is 187.0245 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak corresponding to this exact mass, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. Predicted m/z values for common adducts are useful in identifying the compound in complex mixtures. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 188.03178 |

| [M+Na]⁺ | 210.01372 |

| [M-H]⁻ | 186.01722 |

| [M+NH₄]⁺ | 205.05832 |

Source: Data predicted using CCSbase. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for the analysis of this compound in complex samples, such as during its synthesis or in metabolic studies. ulisboa.pt

The LC component separates the target compound from starting materials, byproducts, or impurities. As the separated compounds elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass data for each peak. nih.gov This allows for the positive identification of this compound by its retention time and specific mass-to-charge ratio. Furthermore, LC-MS can be used to detect and tentatively identify related substances, making it a powerful tool for purity assessment and reaction monitoring. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are pivotal techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be characterized by vibrations of the hydroxyl (-OH), nitrile (-C≡N), trifluoromethyl (-CF₃) groups, and the aromatic ring.

The hydroxyl group would exhibit a characteristic O-H stretching vibration, typically appearing as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The position and broadness of this band would be indicative of the extent of intermolecular hydrogen bonding in the sample.

The nitrile group (-C≡N) stretching vibration is expected to produce a sharp and intense absorption band in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring might slightly lower this frequency.

The trifluoromethyl group (-CF₃) has several characteristic vibrational modes. Strong C-F stretching bands are anticipated in the region of 1100-1350 cm⁻¹.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.

A theoretical analysis based on Density Functional Theory (DFT) would be required to assign the specific vibrational frequencies to their corresponding normal modes of vibration, including stretching, bending, rocking, and torsional modes.

Table 1: Predicted IR and Raman Active Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1400-1600 | |

| C-H Bending (out-of-plane) | 690-900 | |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzene ring, along with the hydroxyl and nitrile substituents, forms a conjugated system. This would likely result in two main absorption bands:

An intense band at shorter wavelengths (around 200-240 nm) corresponding to the π → π* transition of the aromatic system.

A less intense band at longer wavelengths (around 270-300 nm) also arising from π → π* transitions, characteristic of substituted benzenes.

The presence of the hydroxyl group (an auxochrome) and the trifluoromethyl and nitrile groups (chromophores) would influence the position and intensity of these absorption maxima (λmax). Solvatochromic studies, analyzing the spectrum in solvents of varying polarity, could further elucidate the nature of the electronic transitions. nist.gov

X-ray Crystallography for Solid-State Structure Determination

To date, no public crystal structure determination for this compound has been reported in crystallographic databases. However, should single crystals be obtained, X-ray crystallography would provide definitive information about its solid-state structure.

Analysis of Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions that dictate the crystal packing. A primary interaction expected for this compound is hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (O-H···N).

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing. The trifluoromethyl groups might also participate in weaker C-F···H or C-F···π interactions. Understanding these non-covalent interactions is crucial for correlating the crystalline architecture with the material's bulk properties.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) in Compound Characterization

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA would provide information about its thermal stability and decomposition profile.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition would indicate the upper limit of the compound's thermal stability. The analysis of the decomposition steps could provide insights into the fragmentation pattern of the molecule. For a pure, non-hydrated, and non-solvated sample, a single-step decomposition is often expected.

Differential Scanning Calorimetry (DSC) in Compound Characterization

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment. This technique is fundamental in the physicochemical characterization of pharmaceutical compounds, polymers, and other organic materials.

The primary applications of DSC in the context of a crystalline organic compound like this compound would include:

Determination of Melting Point and Enthalpy of Fusion: DSC provides a precise measurement of the melting point (Tₘ), which is a key indicator of a compound's purity. The melting endotherm, the peak observed in a DSC curve, corresponds to the energy absorbed by the sample to transition from a solid to a liquid state. The area under this peak allows for the calculation of the enthalpy of fusion (ΔHfus), providing insight into the crystal lattice energy.

Purity Analysis: The shape and sharpness of the melting peak can be used to estimate the purity of a compound. Impurities typically cause a broadening of the melting range and a depression of the melting point.

Polymorphism Studies: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points and enthalpies of fusion. DSC is a critical tool for identifying, differentiating, and quantifying polymorphic forms, which is crucial as different polymorphs can have different solubilities and bioavailabilities.

Glass Transition Detection: For amorphous or partially amorphous materials, DSC can detect the glass transition temperature (T₉), which is the reversible transition from a hard and relatively brittle state into a molten or rubber-like state.

Decomposition Studies: By heating the sample to higher temperatures, DSC can be used to study its thermal stability and decomposition profile. Exothermic events at elevated temperatures can indicate compound degradation.

While specific data for this compound is unavailable, the table below illustrates the type of information that would be generated from a typical DSC analysis of a similar crystalline organic compound. This data is for illustrative purposes only and does not represent experimental results for this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 155.8 | 158.2 | 120.5 | Endothermic event corresponding to the melting of the crystalline solid. |

| Decomposition | 280.5 | - | - | Onset of an exothermic event, indicating the beginning of thermal decomposition. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 3-Hydroxy-5-(trifluoromethyl)benzonitrile, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental properties. mdpi.comwindows.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as with the B3LYP functional and a 6-311+G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. mdpi.comnih.gov This analysis reveals a non-planar structure, with the substituents on the benzene (B151609) ring influencing its geometry. nih.gov

The electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. The presence of the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups, alongside the electron-donating hydroxyl (-OH) group, creates a complex electronic environment that governs the molecule's reactivity and intermolecular interactions.

HOMO-LUMO Energy Gap and Frontier Molecular Orbital Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.com

A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is "soft." nih.gov Conversely, a large energy gap suggests high stability and lower reactivity, characterizing a "hard" molecule. For molecules with similar structures, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO gap has been calculated to be 5.54 eV, suggesting significant stability. mdpi.com The analysis of this compound would similarly involve mapping the electron density of these orbitals to predict sites of electrophilic and nucleophilic attack and to understand intramolecular charge transfer.

Based on the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Electronegativity (χ) | -μ | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net

The MEP map uses a color scale to represent different electrostatic potential values:

Red: Indicates regions of most negative potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms.

Blue: Indicates regions of most positive potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms.

Green: Represents areas of neutral or zero potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group due to their high electronegativity and lone pairs of electrons. A region of high positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and nucleophilic interaction. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among orbitals. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). niscair.res.inresearchgate.netnih.gov

The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. For this compound, significant interactions are expected, including:

Delocalization of the lone pairs of the hydroxyl oxygen (n(O)) and nitrile nitrogen (n(N)) into the antibonding π* orbitals of the benzene ring.

Interactions involving the π orbitals of the aromatic ring and the antibonding orbitals of the substituent groups.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.orgnih.gov By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorbance (λmax). mdpi.comnih.gov

For an aromatic compound like this compound, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. windows.net The specific absorption bands are influenced by the substituents, which can cause shifts in the absorption wavelengths. TD-DFT calculations, often performed using a functional like CAM-B3LYP in conjunction with a solvation model (e.g., IEFPCM) to account for solvent effects, provide theoretical spectra that can be compared with experimental data to confirm molecular structure and electronic properties. mdpi.comnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. biointerfaceresearch.com DFT calculations are widely used to predict the NLO behavior of molecules by computing properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. A large β value suggests that the material may be an effective NLO material. journaleras.com The presence of the electron-donating -OH group and the electron-withdrawing -CN and -CF3 groups on the benzene ring of this compound suggests a potential for intramolecular charge transfer, a key requirement for NLO activity. Computational studies on similar molecules, like 5-(trifluoromethyl)pyridine-2-thiol, have shown large hyperpolarizability values, indicating significant NLO properties. journaleras.com A similar DFT-based investigation would be necessary to quantify the NLO potential of this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile |

| 5-(Trifluoromethyl)pyridine-2-thiol |

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and optimizing the remaining degrees of freedom, a PES scan can map out the energy landscape of a molecule. q-chem.com This process is crucial for identifying stable conformers (energy minima), transition states (saddle points), and determining the energy barriers associated with conformational changes, such as the rotation of functional groups. uni-muenchen.deresearchgate.net

For this compound, PES scans are particularly useful for investigating the rotational barriers of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups attached to the benzene ring. A relaxed PES scan can be performed by systematically varying the dihedral angle of interest—for example, the C-C-O-H angle for the hydroxyl group—in defined increments (e.g., 10° or 15°) while allowing the rest of the molecule's geometry to relax to its lowest energy state for that constrained angle. researchgate.net

The resulting data provides a profile of how the molecule's relative energy changes with the rotation of the functional group. The peaks on this profile correspond to the energy barriers that must be overcome for the group to rotate from one stable conformation to another. These barriers are influenced by steric hindrance and electronic interactions between the rotating group and the rest of the molecule.

Below is a representative data table illustrating hypothetical results from a PES scan of the hydroxyl group rotation in this compound.

| Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.8 | Gauche |

| 120° | 0.2 | Local Minimum |

| 180° | 0.0 | Anti-periplanar (Global Minimum) |

Note: This data is illustrative and represents a typical energy profile for such a rotation.

Theoretical Studies of Reaction Mechanisms

Theoretical studies of reaction mechanisms employ quantum chemical calculations to elucidate the detailed pathway of a chemical transformation. These studies map the energetic profile of a reaction, identifying reactants, products, intermediates, and transition states. For aromatic compounds containing a trifluoromethyl group, such as this compound, a key area of investigation is the reductive cleavage of the strong carbon-fluorine (C-F) bonds. nih.gov

One plausible mechanism, investigated for similar trifluoromethylarenes, involves a single electron transfer (SET) to form a radical anion. nih.gov This intermediate can then undergo fluoride (B91410) expulsion to generate a difluorobenzyl radical. Subsequent reduction and protonation steps can lead to hydrodefluorination products. nih.gov

Computational approaches like Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) provide powerful frameworks for analyzing these mechanisms. mdpi.com MEDT focuses on the role of electron density in determining chemical reactivity, while BET can trace the step-by-step formation and rupture of chemical bonds throughout a reaction, offering a detailed topological characterization of the mechanism. mdpi.com For instance, a BET analysis could precisely describe the sequence of events during a dehydrochlorination reaction, identifying phases associated with C-Cl bond rupture, C-H bond breaking, and new bond formation. mdpi.com

A simplified reaction pathway for the hydrodefluorination of the trifluoromethyl group could be outlined as follows:

| Step | Description | Species Involved |

| 1 | Single Electron Transfer (SET) | Ar-CF₃ + e⁻ → [Ar-CF₃]•⁻ |

| 2 | Fluoride Elimination | [Ar-CF₃]•⁻ → Ar-CF₂• + F⁻ |

| 3 | Second Electron Transfer | Ar-CF₂• + e⁻ → [Ar-CF₂]⁻ |

| 4 | Protonation | [Ar-CF₂]⁻ + H⁺ → Ar-CF₂H |

Note: "Ar" represents the 3-hydroxy-5-cyanophenyl group.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.comnih.gov This method partitions crystal space into regions defined by the electron distribution of the pro-molecule, generating a unique three-dimensional surface for each molecule. mdpi.com This surface can be color-mapped with various properties, most commonly the normalized contact distance (d_norm), which highlights regions of intermolecular contact.

On a d_norm mapped surface, red spots indicate close contacts with neighboring molecules, often corresponding to strong interactions like hydrogen bonds, while blue regions represent longer, weaker contacts, and white areas denote contacts around the van der Waals separation distance. mdpi.com This visual information is complemented by two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). nih.govresearchgate.net

O-H···N Hydrogen Bonds: Strong interactions between the hydroxyl group (donor) and the nitrogen of the nitrile group (acceptor) of a neighboring molecule.

H···H Contacts: Generally the most abundant, representing van der Waals forces. nih.gov

F···H/H···F Contacts: Significant interactions involving the trifluoromethyl group.

C···H/H···C Contacts: Weaker interactions contributing to the crystal stability. researchgate.net

The analysis quantifies the percentage of the Hirshfeld surface area corresponding to each type of contact, providing a clear picture of the packing forces.

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | ~45-55% | van der Waals forces |

| F···H / H···F | ~20-30% | Interactions involving the trifluoromethyl group |

| O···H / H···O | ~10-15% | Primarily from O-H···N hydrogen bonds |

| C···H / H···C | ~5-10% | Weak C-H···π or other C-H contacts |

| N···H / H···N | ~2-5% | Component of O-H···N hydrogen bonds |

Note: These percentages are hypothetical and represent typical values for a molecule with these functional groups.

Electrophilicity-based Charge Transfer Analysis

Electrophilicity-based charge transfer analysis utilizes concepts from Density Functional Theory (DFT) to quantify the electronic properties and reactivity of a molecule. researchgate.netmdpi.com By calculating various global reactivity descriptors, it is possible to predict how a molecule will behave in a chemical reaction, specifically its tendency to accept or donate electrons. mdpi.com

Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electronic Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons (ω = μ² / 2η). researchgate.net

For this compound, this analysis would likely reveal a significant electrophilic character, influenced by the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups. A high electrophilicity index (ω) would indicate that the molecule is a strong electron acceptor. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would visually identify the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-deficient (positive potential) regions of the molecule, providing a guide to its reactive sites. researchgate.net

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Tendency to donate an electron |

| Electron Affinity (A) | A ≈ -E_LUMO | Tendency to accept an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ² / 2η | Overall electrophilic nature of the molecule |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as a crucial building block in organic synthesis. synquestlabs.compharmint.netfluorochem.co.uk The presence of three distinct functional groups—hydroxyl, nitrile, and trifluoromethyl—on the aromatic ring allows for regioselective reactions, making it a versatile precursor for a variety of more complex molecules. The hydroxyl group can be alkylated or acylated, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the trifluoromethyl group enhances the chemical stability and lipophilicity of derivative compounds.

This trifunctional nature makes it an essential intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its stability under various reaction conditions and its reactivity make it a reliable choice for constructing complex molecular architectures in a laboratory setting. chemimpex.com The trifluoromethyl group, in particular, is a key feature that can significantly influence the biological activity of the final products. chemimpex.com

Precursor for Advanced Pharmaceutical Intermediates

The compound is particularly valuable in medicinal chemistry, where it serves as a key intermediate in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs). pharmint.netchemimpex.comossila.com The fluorinated nature of the compound is known to enhance properties such as metabolic stability and membrane permeability, which are critical for drug development. chemimpex.comnih.gov

The strategic placement of the hydroxyl, nitrile, and trifluoromethyl groups allows for its incorporation into various drug scaffolds. For instance, the nitrile group can be a precursor to other functionalities, while the trifluoromethyl group is often incorporated to improve a drug candidate's pharmacokinetic profile. acs.orgmdpi.com

A significant application of this compound is in the synthesis of Selective Androgen Receptor Modulators (SARMs). nih.govebi.ac.uk SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. nih.govnih.gov They are investigated for the treatment of conditions such as muscle wasting and osteoporosis. nih.gov

The benzonitrile (B105546) scaffold is a common feature in many nonsteroidal SARM structures. google.com Specifically, this compound is a key starting material for creating the characteristic substituted phenyl A-ring found in several potent and selective SARMs. nih.govnih.gov A notable example is its use in the synthesis of SARM 2f, also known as 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, which has shown promising anabolic effects in preclinical studies. ebi.ac.uknih.gov The synthesis often involves the reaction of the hydroxyl group of this compound with a suitable chiral intermediate. nih.gov

Table 1: Examples of SARMs or SARM Intermediates Derived from Substituted Benzonitriles

| Compound/Intermediate Name | Description | Reference(s) |

| SARM 2f (4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile) | A novel SARM candidate with demonstrated anabolic effects on lean body mass in animal models. | ebi.ac.uknih.gov |

| (S)-2-Hydroxy-3-(1H-indol-5-yloxy)-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide | A second-generation agonist for the androgen receptor designed for improved metabolic stability. | nih.gov |

| 4-Amino-2-(pentafluorosulfanyl)benzonitrile | An intermediate used in the synthesis of aryl propionamide (B166681) scaffold-containing SARMs. | nih.gov |

The presence of the trifluoromethyl (-CF3) group makes this compound an important precursor for a wide range of fluorine-containing drug molecules. acs.orgnih.gov The incorporation of fluorine or trifluoromethyl groups into pharmaceuticals is a common strategy in drug discovery to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govmdpi.com The trifluoromethyl group can increase lipophilicity, which can improve a drug's ability to cross cell membranes. nih.gov

This compound serves as a valuable starting material for synthesizing complex molecules where the trifluoromethyl-substituted phenyl ring is a key pharmacophore. It has been utilized in the development of various therapeutic agents, including those for cancer treatment. chemimpex.com The synthesis of the anticancer drug Selinexor, for example, starts from the related compound 3,5-bis(trifluoromethyl)benzonitrile.

Table 2: Examples of Fluorine-Containing Drug Scaffolds and Their Precursors

| Drug/Intermediate | Therapeutic Area/Use | Relevance of Fluorinated Precursor | Reference(s) |

| Pralsetinib | Treatment of non-small cell lung cancer | Synthesized from fluorinated precursors to achieve high potency and selectivity. | rhhz.net |

| Capmatinib | Treatment of metastatic non-small cell lung cancer | Synthesis involves a fluorinated benzamide (B126) intermediate. | rhhz.net |

| Selinexor | Anti-cancer drug | Synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile. |

Applications in Agrochemical Research and Development

In addition to pharmaceuticals, this compound and its derivatives are valuable in the agrochemical industry. chemimpex.com The structural motifs present in this compound are found in various modern pesticides and herbicides. The trifluoromethyl group is known to enhance the efficacy and selectivity of agrochemicals, leading to more effective crop protection products. chemimpex.comchemimpex.com

Its role as a versatile building block allows for its incorporation into a wide range of agrochemical structures, contributing to the development of new and improved formulations for pest and weed control. chemimpex.comchemimpex.com

Utilization in Material Science Applications

The unique chemical properties of fluorinated compounds also lead to applications in material science. chemimpex.comchemimpex.com While direct applications of this compound are less documented in this area, similar compounds like 3-Chloro-5-(trifluoromethyl)benzonitrile are used in the creation of advanced materials. chemimpex.com These compounds can be incorporated into polymers and coatings to improve chemical resistance, durability, and other desirable properties. chemimpex.com

A specific application in material science is the use of related fluorinated benzonitrile compounds as electrolyte additives in lithium-ion batteries. researchgate.net These additives can significantly enhance battery performance, particularly in high-voltage applications. researchgate.net

Polymer Chemistry Applications

The unique molecular structure of this compound, featuring a hydroxyl (-OH) group, a nitrile (-CN) group, and a trifluoromethyl (-CF3) group, makes it a valuable monomer in the synthesis of high-performance polymers. The presence of the trifluoromethyl group, in particular, can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics to the resulting polymers.

One significant area of application is in the synthesis of poly(aryl ether nitrile)s (PENs) . These are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. The hydroxyl group on the benzonitrile can participate in nucleophilic aromatic substitution reactions with activated aryl halides to form the ether linkages that constitute the polymer backbone. The nitrile and trifluoromethyl groups remain as pendant groups, influencing the polymer's final properties. While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the principles of PEN synthesis suggest its potential as a comonomer. For instance, the synthesis of poly(aryl ether)s containing trifluoromethyl groups is a known strategy to enhance polymer properties.

The general reaction for the formation of poly(aryl ether)s involves the reaction of a bisphenol with a dihalide. In this context, a dihydroxy-terminated derivative of a molecule containing the trifluoromethyl-benzonitrile moiety could be polymerized with a suitable dihaloaromatic comonomer. The resulting polymer would benefit from the property enhancements offered by the fluorinated group. Research on semi-fluorinated polymers, such as those derived from perfluorocyclohexene and various bisphenols, has shown that the incorporation of fluorine can lead to polymers with high glass transition temperatures (Tg), ranging from 180-220 °C, indicating good thermal stability. digitellinc.com

Furthermore, the synthesis of poly(3-hydroxystyrene)-based block copolymers demonstrates the utility of hydroxyl-functionalized monomers in creating advanced polymer architectures. acs.org While not directly involving this compound, this research highlights the importance of the hydroxyl group in polymerization processes.

Ligands in Organometallic Complexes

In the field of organometallic chemistry, benzonitrile and its derivatives are known to act as ligands, coordinating to metal centers through the nitrogen atom of the nitrile group. libretexts.org These complexes can have applications in catalysis and materials science. The electronic properties of the benzonitrile ligand can be tuned by the presence of substituents on the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the properties of the resulting organometallic complex.

While specific studies detailing the use of this compound as a ligand are not prevalent, the chemistry of related compounds provides insight into its potential. For example, 3,5-Bis(trifluoromethyl)benzonitrile has been used as a ligand and has been shown to react with myoglobin. biosynth.com The presence of the electron-withdrawing trifluoromethyl groups in this related molecule affects the electronic environment of the nitrile group, which in turn influences its coordination to metal centers.

The characterization of organometallic complexes is a well-established field, employing techniques such as NMR and IR spectroscopy, and X-ray crystallography to determine the structure and bonding within these compounds. libretexts.org The synthesis and characterization of organo-metallic compounds of group 13 and 15 elements have been studied to understand the formation of bonds between these elements. dtic.mil

Components in Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzonitrile derivatives have emerged as important components in the development of materials for organic light-emitting diodes (OLEDs), particularly in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) . rsc.orgresearchgate.networktribe.com TADF materials allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices.

The general structure of many TADF emitters consists of a donor unit and an acceptor unit, where the energy gap between the lowest singlet (S1) and triplet (T1) excited states is minimized. Benzonitrile derivatives can act as the acceptor core in these donor-acceptor molecules. The presence of electron-withdrawing groups, such as the trifluoromethyl group, on the benzonitrile ring can enhance its acceptor properties.

While direct application of this compound in published OLED research is not explicitly mentioned, studies on multifunctional benzonitrile derivatives with TADF properties highlight the potential of this class of materials. rsc.orgresearchgate.networktribe.com For instance, donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been investigated for their solid-state photophysical properties and have been incorporated into OLED devices. rsc.orgresearchgate.networktribe.com These studies often involve the use of benzonitrile derivatives as building blocks for more complex emitter molecules. The hydroxyl group on this compound could serve as a reactive site for the attachment of donor moieties to create novel TADF emitters.

The development of new boron-containing conjugated systems using 1,3-bis(trifluoromethyl)benzene (B1330116) as a versatile building block also points to the utility of trifluoromethylated aromatics in creating materials for optoelectronic applications, including TADF. researchgate.net

Development of Catalysts and Reagents

This compound and its derivatives have potential applications in the development of catalysts and as reagents in organic synthesis. The combination of the hydroxyl, nitrile, and trifluoromethyl groups on a single aromatic ring provides multiple functionalities that can be exploited.

While specific catalytic applications of this compound are not widely reported, related compounds have shown utility. For instance, a patent describes a solid catalyst for the preparation of 3-hydroxybenzotrifluoride, a related compound. google.com This catalyst is designed to be robust and efficient for nitration reactions.

In the realm of synthetic reagents, the nitrile group can be transformed into various other functional groups. acs.org The presence of the trifluoromethyl group can influence the reactivity and properties of the molecule and its derivatives. For example, trifluoromethyl benzoate (B1203000) has been developed as a versatile trifluoromethoxylation reagent. nih.gov

Furthermore, the synthesis of trifluoromethyl-substituted compounds is an active area of research. Biocatalysts have been engineered for the stereoselective synthesis of cis-trifluoromethyl-substituted cyclopropanes, demonstrating the importance of developing new methods to introduce trifluoromethyl groups into organic molecules. nih.gov Silver-catalyzed cycloaddition reactions have also been used to create pyrazoles containing both trifluoromethyl and cyano groups. chinesechemsoc.org

The catalytic dehydration of amides to nitriles using silanes in the presence of fluoride (B91410) is a convenient synthetic method that highlights the importance of the nitrile functional group. acs.org The selective fluorination of C(sp³)–H bonds is another area of interest, with methods being developed to introduce fluorine atoms into complex molecules. researchgate.net

Emerging Research Frontiers and Future Directions

Stereoselective Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile Derivatives

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. The development of stereoselective methods to synthesize derivatives of this compound, particularly at the carbon bearing the hydroxyl group if it were to be part of a larger chain, is a significant research avenue.

Current research into related structures provides a blueprint for these future syntheses. For instance, the stereoselective synthesis of analogous β-hydroxy propanoic acids has been achieved using Evans chemistry. nih.gov This approach involves an aldol (B89426) reaction between a silyl-protected aromatic aldehyde and a chiral oxazolidinone auxiliary. By analogy, a potential pathway to chiral derivatives of this compound could start from a protected 3-formyl-5-(trifluoromethyl)phenol. The reaction of this aldehyde with a chiral enolate would introduce a stereocenter. While moderate diastereoselectivity has been observed in similar systems, the diastereomers are often separable via silica (B1680970) gel chromatography. nih.gov Subsequent chemical transformations could then yield the desired enantiomerically pure derivatives.

Future research will likely focus on developing more efficient and highly selective catalytic asymmetric methods. This could involve chiral Lewis acids or organocatalysts to control the stereochemical outcome of key bond-forming reactions, reducing the reliance on stoichiometric chiral auxiliaries and simplifying purification processes.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Description | Potential Outcome | Key Considerations |

| Chiral Auxiliary-Mediated Synthesis | Utilizes a covalently attached chiral molecule (e.g., Evans oxazolidinone) to direct the stereochemical course of a reaction, such as an aldol condensation. nih.gov | Access to specific diastereomers after chromatographic separation. | Requires attachment and removal of the auxiliary, adding steps to the synthesis. |

| Catalytic Asymmetric Synthesis | Employs a substoichiometric amount of a chiral catalyst (e.g., metal-ligand complex or organocatalyst) to generate a chiral product. | High enantiomeric excess with improved atom economy. | Catalyst development and optimization for the specific substrate are required. |

| Enzymatic Resolution | Uses enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | High enantiopurity for one enantiomer. | Dependent on finding a suitable enzyme and optimizing reaction conditions. |

Advanced Spectroscopic Methodologies for In-Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Advanced spectroscopic techniques, particularly when applied in-situ (in the reaction vessel), provide real-time data without the need for sampling.

Inline Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions. youtube.com These techniques can track the concentration changes of reactants, intermediates, and products by observing their unique vibrational spectra. youtube.comresearchgate.net For the synthesis of this compound, FTIR spectroscopy would be particularly effective at monitoring the disappearance of starting materials and the appearance of key functional groups such as the nitrile (C≡N) stretch and the hydroxyl (O-H) stretch. youtube.com

Raman spectroscopy offers complementary information and is especially useful for analyzing reactions in slurries or with solid components, as well as monitoring changes in the aromatic ring backbone. youtube.com The combination of these techniques provides a comprehensive picture of the reaction progress, enabling precise determination of reaction endpoints, identification of unstable intermediates, and optimization of reaction conditions for improved yield and purity. researchgate.netrsc.org

Table 2: Characteristic Vibrational Frequencies for In-Situ Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Nitrile (C≡N) | Stretch | 2200 - 2260 | FTIR, Raman |

| Hydroxyl (O-H) | Stretch (Free) | 3580 - 3670 | FTIR |

| Hydroxyl (O-H) | Stretch (H-bonded) | 3200 - 3550 | FTIR |

| Trifluoromethyl (C-F) | Symmetric/Asymmetric Stretch | 1100 - 1400 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | FTIR, Raman |

Note: The exact frequencies can be influenced by the molecular environment and solvent.

Integration of Computational Methods for Predictive Synthesis and Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) allow for the theoretical investigation of molecular structures, reaction energies, and spectroscopic properties. researchgate.net For this compound, computational methods can be used to predict its equilibrium geometry, vibrational frequencies (aiding in the interpretation of IR and Raman spectra), and electronic properties. researchgate.netresearcher.life

In the context of synthesis, DFT calculations can model entire reaction pathways, elucidating transition state structures and activation energies. This predictive power helps chemists to understand why certain reaction conditions are successful and to rationally design improved synthetic routes. For example, by calculating the energy barriers for different potential side reactions, conditions can be chosen that favor the formation of the desired product.

Furthermore, computational tools are pivotal in the de novo design of novel derivatives of this compound with specific, targeted properties. By modeling how changes in the molecular structure affect its electronic and steric characteristics, researchers can prioritize the synthesis of new compounds with enhanced activity for applications in materials science or medicinal chemistry, saving significant time and resources in the laboratory.

Exploration of Novel Reactivity Patterns and Catalytic Transformations